2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the ethoxyphenyl group: This can be done through an etherification reaction, where an ethoxy group is introduced to the phenyl ring using an ethylating agent.
Formation of the acetamide moiety: This step involves the reaction of the amine group with acetic anhydride or acetyl chloride to form the acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study the interactions of isoquinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a tool to investigate the mechanisms of action of bioactive molecules and their effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or phosphatases, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar compounds to 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-ethoxyphenyl)acetamide include other isoquinoline derivatives with different substituents. These compounds may have varying biological activities and properties. Some examples include:
2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide: This compound has a chlorophenyl group instead of a bromophenyl group and a methoxyphenyl group instead of an ethoxyphenyl group.
2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-propoxyphenyl)acetamide: This compound has a fluorophenyl group and a propoxyphenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O4/c1-2-32-21-12-10-20(11-13-21)28-25(30)17-33-24-5-3-4-23-22(24)14-15-29(26(23)31)16-18-6-8-19(27)9-7-18/h3-13H,2,14-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEBINUDQYPJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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